6-Methyl-2-azaspiro[3.3]heptan-6-ol
Description
Significance of Three-Dimensional Scaffolds in Contemporary Chemical Design
The exploration of three-dimensional (3D) molecular scaffolds is a pivotal aspect of contemporary chemical design, particularly in the field of tissue engineering and drug discovery. nih.govnih.govacs.org These scaffolds aim to mimic the complex microenvironments found in biological systems, providing structural and functional cues that influence cellular behavior. nih.govdovepress.com In drug design, 3D structures are crucial for enhancing the specificity and efficacy of therapeutic agents by enabling complementary interactions with the intricate topographies of biological targets. bldpharm.com The spatial arrangement of atoms in a molecule dictates its ability to bind to receptors and enzymes, and moving from two-dimensional to three-dimensional structures significantly expands the accessible chemical space for novel drug candidates. tandfonline.comacs.org
The complexity of a compound, and its three-dimensionality, can be quantified by the fraction of sp3 hybridized carbons (Fsp3), which is the ratio of sp3 hybridized carbons to the total carbon count. bldpharm.comtandfonline.com A higher Fsp3 value generally correlates with increased saturation and a more complex, 3D structure. Research has shown that compounds with a higher Fsp3 fraction have a greater likelihood of success in clinical trials. bldpharm.com This is attributed to the fact that out-of-plane substituents can fine-tune the molecular shape, leading to better receptor-ligand complementarity. bldpharm.com
Three-dimensional scaffolds are often porous, biocompatible, and biodegradable materials that provide mechanical support and deliver biochemical and physical stimuli for optimal cell growth and function. nih.govresearchgate.net The porosity and pore size of these scaffolds are critical for their functionality, as interconnected networks are essential for nutrient and oxygen diffusion, waste removal, and cell migration, which are all vital for tissue formation and vascularization. nih.gov
The Azaspiro[3.3]heptane Motif as a Conformationally Restricted Framework
The azaspiro[3.3]heptane motif is a prime example of a conformationally restricted framework that is of significant interest in medicinal chemistry. researchgate.netnih.gov Its rigid structure, composed of two fused four-membered rings, one of which contains a nitrogen atom, offers a predictable and well-defined spatial arrangement of substituents. researchgate.netsmolecule.com This conformational rigidity is a desirable trait in drug design as it can lead to improved target selectivity and potency by minimizing the entropic penalty upon binding to a biological target. nih.govresearchgate.net
The constrained nature of the azaspiro[3.3]heptane scaffold makes it an attractive bioisostere for more flexible cyclic systems like piperidine (B6355638), which is a common motif in many approved drugs. nih.govresearchgate.net By replacing a flexible ring with a rigid spirocyclic system, chemists can lock the molecule into a bioactive conformation, potentially enhancing its pharmacological properties. nih.gov Furthermore, the introduction of spirocycles can improve physicochemical properties such as aqueous solubility and metabolic stability. bldpharm.comresearchgate.net For instance, the replacement of a morpholine (B109124) ring with diverse azaspiro cycles has been shown to lower lipophilicity (logD values) and improve selectivity and metabolic stability in MCHr1 antagonists. bldpharm.com
The synthesis of functionalized azaspiro[3.3]heptanes is an active area of research, with methodologies being developed to create a variety of building blocks for drug discovery. researchgate.netresearchgate.net These synthetic efforts aim to provide access to novel chemical space and enable the exploration of structure-activity relationships in a more controlled manner. nih.govresearchgate.net
Contextualizing 6-Methyl-2-azaspiro[3.3]heptan-6-ol within Spirocyclic Chemistry
This compound is a specific derivative of the azaspiro[3.3]heptane framework, featuring a methyl group and a hydroxyl group attached to the same carbon atom of one of the cyclobutane (B1203170) rings. This substitution pattern introduces a tertiary alcohol, which can act as a hydrogen bond donor and acceptor, and a methyl group, which can influence the molecule's lipophilicity and steric interactions. The parent compound, this compound, has the chemical formula C7H13NO. uni.lu Its hydrochloride salt is also a common form for research and handling. nih.gov
The presence of the azaspiro[3.3]heptane core provides the characteristic conformational rigidity, while the substituents at the 6-position offer points for further functionalization or interaction with biological targets. The development of synthetic routes to compounds like this compound and its analogs is crucial for exploring their potential applications. researchgate.net
Below is a table summarizing some of the computed properties of this compound hydrochloride:
| Property | Value | Source |
| Molecular Formula | C7H14ClNO | nih.gov |
| Molecular Weight | 163.64 g/mol | nih.gov |
| Monoisotopic Mass | 163.0763918 Da | nih.gov |
| IUPAC Name | This compound;hydrochloride | nih.gov |
| InChIKey | RCFAJBHSPZIGGF-UHFFFAOYSA-N | nih.gov |
| SMILES | CC1(CC2(C1)CNC2)O.Cl | nih.gov |
Research Avenues for this compound and its Analogues
The unique structural features of this compound and its analogues open up several avenues for advanced chemical research. These compounds are considered valuable building blocks in medicinal chemistry, particularly for the synthesis of more complex molecules with potential therapeutic applications. researchgate.net
One major area of investigation is their use as scaffolds in drug discovery. nih.gov The rigid azaspiro[3.3]heptane framework can serve as a bioisosteric replacement for other cyclic systems, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net For example, the 2-azaspiro[3.3]heptane ring has been proposed as a bioisostere for the piperidine ring, offering the advantage of improved water solubility. nih.gov
Furthermore, the functional groups on this compound, the hydroxyl and methyl groups, provide handles for chemical modification. This allows for the creation of libraries of related compounds to explore structure-activity relationships (SAR). nih.gov The trifluoromethyl analogue, 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol, has been investigated for its potential in targeted protein degradation therapies.
The development of novel synthetic methodologies to access these and other functionalized azaspiro[3.3]heptanes is another important research direction. Efficient and scalable synthetic routes are essential for making these building blocks readily available for medicinal chemistry programs. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-azaspiro[3.3]heptan-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)2-7(3-6)4-8-5-7/h8-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBKPCOOJLLKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CNC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Functionalization of 6 Methyl 2 Azaspiro 3.3 Heptan 6 Ol
Reactivity Profiling of the Hydroxyl Group (C-6)
The tertiary hydroxyl group at the C-6 position is a key functional handle for introducing structural diversity. Its reactivity is primarily characterized by oxidation to the corresponding ketone.
Oxidation Pathways and Derivative Formation
The oxidation of the hydroxyl group in 6-methyl-2-azaspiro[3.3]heptan-6-ol and its N-protected analogues leads to the formation of the corresponding ketone, 6-oxo-2-azaspiro[3.3]heptane derivatives. These ketones are valuable intermediates for further functionalization.
Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be employed for this transformation. smolecule.com For instance, the N-Boc protected analogue, tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate, can be oxidized to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This ketone has been utilized as a reagent in the preparation of γ-butyrolactone derivatives through Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation.
Table 1: Oxidation of this compound Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| This compound | Potassium permanganate / Chromium trioxide | 2-Azaspiro[3.3]heptan-6-one | smolecule.com |
| tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate | Not specified | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate |
Reduction Reactions
While the tertiary alcohol of this compound is generally resistant to reduction, the corresponding ketone, 2-azaspiro[3.3]heptan-6-one, can be reduced. For example, the reduction of N-Boc-2-azaspiro[3.3]heptan-6-one with a Grignard reagent, 4-bromophenylmagnesium bromide, resulted in the formation of the corresponding tertiary alcohol. nih.gov It is important to note that under certain acidic conditions used for deprotection of the nitrogen, dehydration of the hydroxyl group can occur, leading to an alkene. nih.gov
Transformations at the Azetidine (B1206935) Nitrogen Atom (N-2)
The secondary amine of the azetidine ring is a versatile site for introducing a wide array of functional groups, significantly expanding the chemical space of accessible derivatives.
Amine Functionalization Reactions
The nitrogen atom in the 2-azaspiro[3.3]heptane scaffold can undergo various functionalization reactions typical of secondary amines, including alkylation, acylation, and sulfonylation. smolecule.com These reactions are crucial for modulating the physicochemical properties of the molecule, such as basicity, lipophilicity, and metabolic stability, which are important considerations in drug design. rsc.org The development of novel strained spiro heterocycles like 2-azaspiro[3.3]heptane as bioisosteres for common saturated heterocycles such as piperidine (B6355638) has been a significant area of research. rsc.orgresearchgate.net
Protecting Group Strategies and Deprotection Methodologies
To facilitate selective reactions at other positions of the molecule or to modulate its properties, the azetidine nitrogen is often protected. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the 2-azaspiro[3.3]heptane nitrogen. nih.govvulcanchem.com
Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk
Deprotection: The removal of the Boc group is generally achieved under acidic conditions. fishersci.co.uk Common reagents for Boc deprotection include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. nih.govfishersci.co.uk However, these harsh conditions can sometimes lead to side reactions, such as dehydration of a hydroxyl group elsewhere in the molecule. nih.gov Milder methods for N-Boc deprotection have been developed, such as using oxalyl chloride in methanol (B129727) at room temperature or employing deep eutectic solvents. nih.govmdpi.com Thermolytic deprotection under continuous-flow high-temperature conditions has also been reported as a viable method for removing Boc groups. nih.gov
Table 2: Protecting Group Strategies for 2-Azaspiro[3.3]heptane Nitrogen
| Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | N-Boc-2-azaspiro[3.3]heptane derivative | fishersci.co.uk |
| Deprotection (Acidic) | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | 2-Azaspiro[3.3]heptane derivative | nih.govfishersci.co.uk |
| Deprotection (Mild) | Oxalyl chloride, Methanol | 2-Azaspiro[3.3]heptane derivative | nih.gov |
| Deprotection (Green) | Choline chloride/p-toluenesulfonic acid (DES) | 2-Azaspiro[3.3]heptane derivative | mdpi.com |
| Deprotection (Thermal) | High Temperature, Continuous Flow | 2-Azaspiro[3.3]heptane derivative | nih.gov |
Diversification of the Spiro[3.3]heptane Core
The rigid spiro[3.3]heptane scaffold itself is a key feature, and its diversification has been a subject of interest in medicinal chemistry. researchgate.netacs.org The unique three-dimensional structure of azaspiro[3.3]heptanes makes them attractive as bioisosteres for more common cyclic amines like piperidine and morpholine (B109124). rsc.orgresearchgate.net The synthesis of novel, highly functionalized azaspiro[3.3]heptane building blocks allows for the exploration of new chemical space in drug discovery. researchgate.netacs.org For instance, the incorporation of the 2-azaspiro[3.3]heptane moiety has been explored as a strategy to improve the properties of drug candidates. nih.govnih.gov The development of synthetic routes to access a variety of substituted azaspiro[3.3]heptanes is an active area of research. acs.orgresearchgate.net
Spectroscopic Characterization and Computational Analysis of Azaspiro 3.3 Heptan 6 Ol Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized azaspiro[3.3]heptane derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a comprehensive picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize azaspiro[3.3]heptane derivatives.
In ¹H NMR spectra of 2-azaspiro[3.3]heptane derivatives, the protons on the azetidine (B1206935) and cyclobutane (B1203170) rings typically appear as multiplets in the aliphatic region of the spectrum. For instance, in derivatives of 2-azaspiro[3.3]heptane-6-carboxylic acid, the protons of the CH₂N group are observed around δ 3.45 ppm. The chemical shifts and coupling constants of these protons provide valuable information about their spatial relationships and the conformation of the rings.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The quaternary spiro carbon in azaspiro[3.3]heptane systems is a key diagnostic signal. For example, in 4-(4-bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one, the spiro-carbon appears at δ 74.2 ppm. mdpi.com In derivatives like 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, the presence of fluorine atoms significantly influences the chemical shifts of nearby carbons, with the spiro-carbon appearing at a different position. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Azaspiro Derivatives
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|---|
| 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate | ¹H | 3.45 | m | CH₂N | |
| 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | ¹H | 0.88 | d | CH₃ | mdpi.com |
| 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | ¹H | 3.39 | s | CH₂ (thiazolidinone) | mdpi.com |
| 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | ¹H | 0.86 | d | CH₃ | mdpi.com |
| 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | ¹H | 3.37 | s | CH₂ (thiazolidinone) | mdpi.com |
| 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate | ¹³C | 174.2 | s | COOH | |
| 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | ¹³C | 74.2 | s | spiro-C | mdpi.com |
| 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | ¹³C | 74.1 | s | spiro-C | mdpi.com |
| 6,6-Difluorospiro[3.3]heptane derivative | ¹³C | 119.2 (t, J = 279.4 Hz) | t | CF₂ | nih.gov |
| 6,6-Difluorospiro[3.3]heptane derivative | ¹³C | 39.9 (t, J = 22.8 Hz) | t | CH₂ adjacent to CF₂ | nih.gov |
Note: This table presents a selection of data from various azaspiro compounds to illustrate typical chemical shifts. Exact values for 6-Methyl-2-azaspiro[3.3]heptan-6-ol may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound and its derivatives, key characteristic absorption bands include:
For example, in 4-(4-bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one, the C=O stretch of the thiazolidinone ring is seen at 1682 cm⁻¹. mdpi.com In 6-oxa-2-azaspiro[3.5]nonane, the N-H stretch is at 3,320 cm⁻¹ and the C-O-C asymmetric stretch is at 1,090 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. For this compound hydrochloride, the expected molecular ion peak would correspond to the protonated molecule [M+H]⁺ of the free base. The monoisotopic mass of the free base, C₇H₁₃NO, is 127.09972 Da. uni.lu High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. mdpi.comacs.org
The fragmentation pattern in MS can also be informative. For azaspiro[3.3]heptane derivatives, cleavage of the spirocyclic system is a common fragmentation pathway. For instance, in the mass spectrum of 6,6-difluorospiro[3.3]heptan-2-ol, a fragment corresponding to the loss of a CF₂CH₂ group is observed. nih.gov
X-ray Crystallographic Investigations of Spirocyclic Geometries
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles. mjcce.org.mk For azaspiro[3.3]heptane derivatives, X-ray crystallography is crucial for understanding the conformation of the fused ring system. nih.gov
Theoretical and Computational Chemistry Studies
Computational chemistry provides a powerful complement to experimental techniques by offering insights into the electronic structure, stability, and reactivity of molecules.
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the properties of molecules. nih.govacs.org DFT calculations can be employed to:
For example, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to study the structural and spectral parameters of related thiazole-containing spiro compounds, showing excellent agreement with experimental X-ray and spectroscopic data. mjcce.org.mk Such calculations can help to rationalize observed chemical properties and predict the behavior of new, yet-to-be-synthesized derivatives of this compound.
In Silico Prediction of Molecular Descriptors
Computational methods provide a powerful tool for predicting the physicochemical properties of molecules, aiding in the early stages of drug discovery and development. For this compound and its hydrochloride salt, a range of molecular descriptors have been calculated and are presented below. These descriptors offer a preliminary assessment of the compound's characteristics, such as its size, polarity, and potential for membrane permeability.
The parent compound, this compound, possesses a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol . chemscene.com Its hydrochloride salt has a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.64 g/mol . nih.gov A key descriptor for lipophilicity, the partition coefficient (XlogP3), is predicted to be 0.4 for the parent compound, suggesting a relatively balanced hydrophilic-lipophilic character. The topological polar surface area (TPSA), an indicator of a molecule's polarity and its ability to form hydrogen bonds, is calculated to be 32.3 Ų for the hydrochloride salt. nih.gov This value is within the range typically associated with good oral bioavailability.
A comprehensive list of computed identifiers and descriptors for this compound hydrochloride is provided in the interactive table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | PubChem |
| Molecular Weight | 163.64 g/mol | PubChem |
| IUPAC Name | This compound;hydrochloride | PubChem |
| InChI | InChI=1S/C7H13NO.ClH/c1-6(9)2-7(3-6)4-8-5-7;/h8-9H,2-5H2,1H3;1H | PubChem |
| InChIKey | RCFAJBHSPZIGGF-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CC1(CC2(C1)CNC2)O.Cl | PubChem |
| Topological Polar Surface Area | 32.3 Ų | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Further computational analysis using advanced techniques can predict the collision cross-section (CCS) of the molecule. The CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. Predicted CCS values for various adducts of this compound are available and provide further structural insights. uni.lu For instance, the predicted CCS for the protonated molecule ([M+H]⁺) is 125.5 Ų. uni.lu
Mechanistic Insights via Computational Modeling
Computational studies on related azaspiro[3.3]heptane derivatives have been instrumental in understanding their synthesis and reactivity. For example, the synthesis of the 2-oxa-6-azaspiro[3.3]heptane system has been shown to proceed via the ring closure of 3,3-bis(bromomethyl)oxetane (B1265868) with an appropriate amine. Mechanistic investigations, often supported by computational modeling, help to elucidate the reaction pathways and transition states involved in such cyclization reactions. researchgate.net
One area of significant interest is the conformational behavior of the spiro[3.3]heptane framework. Due to the fused four-membered rings, this scaffold is conformationally restricted, which can be advantageous in drug design by locking in a bioactive conformation. researchgate.net Molecular dynamics simulations of related spirocyclic systems have been used to explore their stability and interactions within biological targets. mdpi.commdpi.com These simulations can reveal key intermolecular interactions, such as hydrogen bonding and hydrophobic contacts, that govern the binding affinity of a ligand to its receptor.
Furthermore, computational models can predict the reactivity of the azaspiro[3.3]heptane ring system. For instance, the potential for ring-opening reactions under certain conditions can be assessed. Mechanistic studies on related spirocycles have investigated the stability of the spirocyclic core and the factors that may lead to its cleavage, which is crucial for understanding the metabolic fate of such compounds. smolecule.com The inherent ring strain of the spiro[3.3]heptane system is a key factor that can be leveraged in synthetic transformations.
In the context of drug discovery, computational modeling plays a crucial role in understanding structure-activity relationships (SAR). By modeling the interactions of different azaspiro[3.3]heptane derivatives with a target protein, researchers can rationalize why certain substitutions lead to enhanced biological activity. researchgate.net Although direct computational studies on this compound are yet to be published, the established computational methodologies applied to the broader class of azaspiro[3.3]heptanes provide a solid foundation for future investigations into its specific mechanistic and interactive properties.
Strategic Research Applications of Azaspiro 3.3 Heptane Scaffolds in Modern Chemical Biology
Bioisosteric Replacement in Heterocyclic Chemistry
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in medicinal chemistry. The 2-azaspiro[3.3]heptane core, of which 6-Methyl-2-azaspiro[3.3]heptan-6-ol is a derivative, has emerged as a promising bioisostere for commonly used heterocyclic rings.
The 2-azaspiro[3.3]heptane moiety is frequently considered a bioisosteric replacement for the piperidine (B6355638) ring. enamine.netresearchgate.netresearchgate.net This substitution can lead to improved physicochemical properties, such as enhanced solubility and reduced metabolic degradation of bioactive compounds. enamine.net The unique spirocyclic nature of the 2-azaspiro[3.3]heptane scaffold offers a distinct three-dimensional vectoral projection of substituents compared to the more flexible chair and boat conformations of piperidine.
The spirocyclic core of azaspiro[3.3]heptanes imparts significant conformational rigidity. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The fixed orientation of substituents on the spirocyclic scaffold allows for precise positioning within a protein's binding pocket.
For this compound, the spirocyclic framework locks the relative positions of the azetidine (B1206935) and cyclobutane (B1203170) rings. This constrained conformation can be beneficial for establishing specific interactions with a target protein. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the methyl group can engage in hydrophobic interactions. The rigid presentation of these functionalities is a key feature of this scaffold.
Design of Novel Chemical Building Blocks and Fragments
The unique structural features of this compound make it an attractive building block for the synthesis of novel chemical libraries and fragments for use in drug discovery. cymitquimica.com
Fragment-based drug discovery (FBDD) relies on the screening of low molecular weight compounds that can be elaborated into more potent leads. The 2-azaspiro[3.3]heptane scaffold is well-suited for FBDD due to its three-dimensional character and synthetic tractability. dtu.dk this compound, with its functional handles, can be readily incorporated into fragment libraries.
The secondary amine of the azetidine ring provides a convenient point for diversification through reactions such as acylation, alkylation, and sulfonylation. The tertiary alcohol on the cyclobutane ring can also be functionalized, for example, through etherification or esterification, to generate a library of diverse compounds. The synthesis of various 2-azaspiro[3.3]heptane-derived amino acids has been reported, highlighting the versatility of this scaffold in creating novel molecular entities. nih.gov
The rigid, spirocyclic structure of this compound provides well-defined exit vectors for the attachment of various substituents. These vectors project into distinct regions of three-dimensional space, allowing for the systematic exploration of a target's binding site. The ability to control the spatial orientation of functional groups is a significant advantage in rational drug design.
The nitrogen atom of the azetidine ring and the oxygen and carbon atoms of the hydroxyl and methyl groups at the 6-position serve as distinct points of attachment or interaction. By modifying these positions, chemists can generate a library of compounds with diverse spatial arrangements of pharmacophoric features, increasing the probability of identifying a potent and selective ligand.
Application in Target-Oriented Synthesis and Chemical Probe Development
While specific target-oriented synthesis campaigns employing this compound are not widely reported, the broader class of 2-azaspiro[3.3]heptane derivatives has shown promise. For example, derivatives of 2-azaspiro[3.3]heptane have been investigated as STAT3 inhibitors for potential use in cancer therapy.
The structural features of this compound suggest its potential as a scaffold for the development of chemical probes. A chemical probe is a small molecule used to study the function of a specific protein or pathway. The defined stereochemistry and functional group display of this compound could be exploited to design probes with high affinity and selectivity for a particular biological target. The hydroxyl group could be used to attach reporter tags, such as fluorescent dyes or biotin, to facilitate the study of target engagement and localization.
Integration into Complex Molecular Architectures
The this compound scaffold and its analogues are valuable building blocks for the synthesis of more elaborate molecules. acs.org Their utility stems from their function as bioisosteres, structural mimics of commonly used pharmacophores like piperidine and piperazine (B1678402). researchgate.netacs.orgresearchgate.net By replacing these traditional rings with a spiro[3.3]heptane system, chemists can introduce conformational rigidity and a unique three-dimensional vector for substituents, which can significantly impact a molecule's interaction with a biological target. researchgate.netresearchgate.net
This strategy has been successfully applied in the development of various therapeutic agents. For instance, the related 2-oxa-6-azaspiro[3.3]heptane moiety has been incorporated into inhibitors of the epidermal growth factor receptor (EGFR) kinase for cancer treatment and leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease. tcichemicals.com Similarly, this scaffold was used to develop potent inhibitors of the polyketide synthase 13 (Pks13) thioesterase domain, which has shown antitubercular activity. nih.gov In one study, the 2-oxa-6-azaspiro[3.3]heptane amide demonstrated a favorable profile of good minimum inhibitory concentration (MIC) activity and metabolic stability. nih.gov
The bifunctional nature of compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate allows for selective derivatization at two distinct points on the molecule, providing a convenient entry to novel compounds that access chemical space complementary to piperidine systems. acs.org This modularity is crucial for constructing libraries of diverse compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Studies on Receptor/Enzyme Modulation
The distinct three-dimensionality of the azaspiro[3.3]heptane scaffold is a key feature in its application for modulating receptor and enzyme activity. nih.gov Unlike flat aromatic rings, spirocycles orient their substituents in precise vectors in 3D space, which can lead to enhanced binding affinity and selectivity for a target protein. nih.gov The introduction of a spirocyclic center has been shown in many cases to improve physicochemical properties, such as lowering lipophilicity (logD7.4) while maintaining or improving biological activity. researchgate.net
Research has demonstrated the effectiveness of this scaffold in targeted drug design. For example, replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane in the drug olaparib (B1684210) was shown to enhance target selectivity. chemrxiv.org Azaspiro[3.3]heptane derivatives have been explored as potent and selective inhibitors for various enzymes. Recent patent literature discloses their use as inhibitors of monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for neuroinflammatory and neurodegenerative diseases. google.com
The structural rigidity of the spiro[3.3]heptane core helps to reduce the entropic penalty upon binding to a target, which can contribute to higher potency. This inherent rigidity and the novel vectorization of chemical matter can enhance drug-like properties and improve the chances of clinical success. researchid.co
Future Perspectives in Azaspiro[3.3]heptane Research
The future of azaspiro[3.3]heptane research is focused on overcoming synthetic challenges and further capitalizing on the unique structural and physicochemical properties of these scaffolds to access novel biological activities.
Emerging Synthetic Methodologies for Strained Ring Systems
The construction of the strained dual four-membered ring system of spiro[3.3]heptanes presents a significant synthetic challenge that continues to inspire chemical innovation. chemrxiv.org While multi-step sequences involving ring-closure reactions have been established, there is a drive to develop more concise and efficient routes. researchgate.netchemrxiv.org
Emerging strategies focus on novel bond-forming reactions and the use of highly reactive intermediates. Key methods that are shaping the field include:
[2+2] Cycloadditions : Thermal or photochemical [2+2] cycloadditions are a powerful tool for constructing the four-membered rings of the spirocycle. researchgate.netacs.org For example, the reaction of an exocyclic methylene (B1212753) azetidine with dichloroketene (B1203229), followed by dechlorination, provides a route to the 2-azaspiro[3.3]heptan-6-one core. acs.org
Strain-Release Driven Synthesis : Methodologies that harness the inherent ring strain of precursors like azabicyclo[1.1.0]butanes (ABBs) are gaining traction. nih.gov Electrophile-induced spirocyclization of functionalized ABBs allows for the rapid assembly of azetidine-containing spirocycles. nih.gov
Catalytic Approaches : The development of new transition metal-catalyzed reactions, such as those involving gold, offers new pathways for ring-expansion and rearrangement processes to form strained ring systems. beilstein-journals.org More recently, nickel-metallaphotoredox catalysis has enabled the deoxygenative cross-coupling of strained cyclic alcohols, including azaspirocycles, with alkyl bromides. nih.gov
Flow Chemistry : Continuous flow technologies are emerging as a highly effective means to safely and reliably synthesize strained ring systems. nih.gov Flow chemistry can allow for precise control over reaction conditions and the safe handling of high-energy intermediates, facilitating scalability. researchid.conih.gov
These advanced synthetic methods are crucial for producing a wider variety of functionalized azaspiro[3.3]heptane building blocks for biological screening. nih.gov
Expanding the Chemical Space of Strained Spiro Heterocycles
A primary driver of azaspiro[3.3]heptane research is the quest to expand the accessible chemical space for drug discovery. nih.govresearchgate.net For decades, pharmaceutical research has been dominated by relatively "flat," aromatic molecules. The concept of "escaping flatland" involves moving towards more three-dimensional, sp³-rich scaffolds that better mimic the complexity of natural products. rsc.org
Strained spiro heterocycles like this compound are ideal for this purpose for several reasons:
Three-Dimensionality : Their rigid, non-planar structure presents substituents in well-defined vectors, allowing for novel interactions within protein binding pockets that are inaccessible to flatter molecules. nih.gov
Novelty and Intellectual Property : These unique scaffolds provide access to unexplored chemical space, offering opportunities for discovering first-in-class medicines and securing novel intellectual property. rsc.org
Improved Physicochemical Properties : The incorporation of spirocenters can confer beneficial properties such as increased metabolic stability, improved solubility, and reduced off-target promiscuity, which are critical for developing successful drug candidates. researchgate.netnih.gov
Future efforts will focus on the design and synthesis of new spirocyclic and dispirocyclic systems, including those with different heteroatom combinations, to further populate this valuable region of chemical space. rsc.orgscielo.br The systematic exploration of these scaffolds is expected to yield next-generation therapeutic agents with improved efficacy and safety profiles. researchid.co
Q & A
Q. What synthetic methodologies are recommended for 6-methyl-2-azaspiro[3.3]heptan-6-ol?
A two-step approach involving ring-closing alkylation is commonly employed. For example, hydroxide-facilitated alkylation of a primary amine with bis(bromomethyl)oxetane derivatives can form the azetidine ring core. Optimization of reaction parameters (e.g., pH, temperature, and stoichiometry) is critical to achieving high yields. This method has been validated for structurally similar spiroazetidine intermediates, yielding >87% purity at 100 g scale .
Q. How can the purity and structural integrity of this compound be verified?
- HPLC : Use reverse-phase chromatography with UV detection to assess purity (>95% threshold).
- NMR Spectroscopy : Confirm spirocyclic geometry via distinct proton splitting patterns (e.g., geminal methylene protons in the azetidine and oxetane rings).
- Mass Spectrometry : Validate molecular weight (C₇H₁₃NO₂; theoretical 157.21 g/mol) using high-resolution MS .
Q. What storage conditions are optimal for maintaining stability?
Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent hygroscopic degradation and photochemical side reactions. Stability studies for analogous spiro compounds suggest a shelf life of ≥12 months under these conditions .
Advanced Research Questions
Q. What are the key challenges in scaling up spiroazetidine synthesis, and how are they addressed?
- Byproduct Formation : Competing nucleophilic pathways during alkylation can generate oligomers. Mitigate via controlled addition rates and excess hydroxide to favor intramolecular cyclization.
- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) isolates the spiro compound from unreacted bromomethyl precursors. Scalable methods report >72% recovery of intermediates with >95% purity .
Q. How can spectral contradictions arising from stereoisomerism be resolved?
Spiro compounds often exhibit complex stereochemistry. Use X-ray crystallography to unambiguously assign configurations. For dynamic systems, variable-temperature NMR can distinguish axial/equatorial conformers via splitting patterns (e.g., coalescence temperature analysis) .
Q. What strategies enable the design of analogs for structure-activity relationship (SAR) studies?
- Core Modifications : Introduce substituents at the azetidine nitrogen (e.g., benzyl groups via reductive amination) to alter electronic and steric profiles .
- Ring Expansion : Replace oxetane with larger heterocycles (e.g., tetrahydrofuran) to probe conformational flexibility .
Q. How do analytical methods differentiate this compound from its oxygen analog (2-oxaspiro[3.3]heptan-6-ol)?
- ¹³C NMR : The nitrogen-bearing carbon in the azetidine ring resonates at δ 60–65 ppm, distinct from the oxygen analog’s δ 70–75 ppm.
- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) are absent in the oxygen analog .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported yields for spiroazetidine derivatives?
Variability often stems from:
- Reagent Quality : Trace moisture in bis(bromomethyl) precursors can hydrolyze intermediates.
- Workup Protocols : Incomplete removal of sodium bromide salts via aqueous washes can inflate yield measurements. Validate yields via gravimetric analysis and HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
